

6-Bromo-2-methylpyridin-3-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2-methylpyridin-3-ol**

Cat. No.: **B051049**

[Get Quote](#)

An In-Depth Technical Guide to 6-Bromo-2-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **6-Bromo-2-methylpyridin-3-ol**, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This guide consolidates key chemical data, and outlines its current standing in scientific research.

Core Compound Identification

CAS Number: 118399-86-3[\[1\]](#) Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol

[\[1\]](#)

Physicochemical Properties

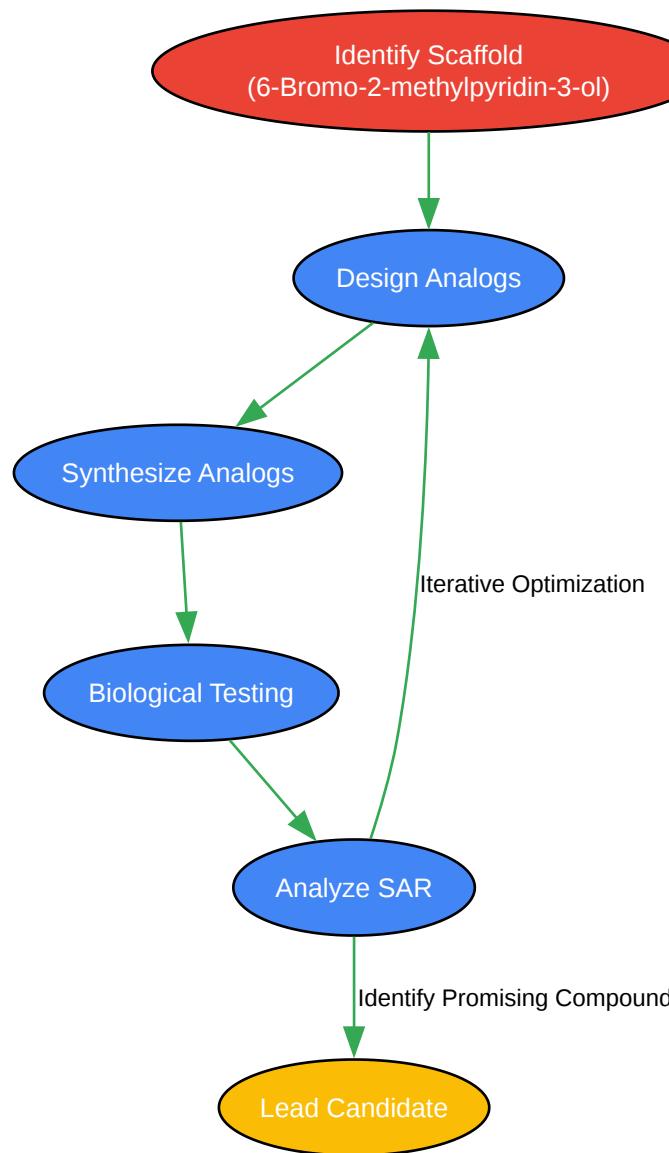
Property	Value	Source
CAS Number	118399-86-3	[1]
Molecular Formula	C ₆ H ₆ BrNO	[1]
Molecular Weight	188.02 g/mol	[1]
IUPAC Name	6-bromo-2-methylpyridin-3-ol	[1]
SMILES	CC1=C(C=CC(=N1)Br)O	[1]
InChI Key	NZEZVKXETZALTH-UHFFFAOYSA-N	[1]

Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of **6-Bromo-2-methylpyridin-3-ol** are not extensively documented in publicly available literature, the synthesis of related substituted pyridine derivatives often involves multi-step reactions. For instance, the synthesis of novel pyridine-based derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of bromo-methylpyridine precursors with various arylboronic acids.[\[2\]](#) Such methodologies could potentially be adapted for the synthesis of **6-Bromo-2-methylpyridin-3-ol** and its analogs.

The chemical reactivity of this compound is characteristic of a substituted pyridine ring. The bromine atom at the 6-position can be a site for nucleophilic substitution or cross-coupling reactions, providing a versatile handle for further chemical modifications. The hydroxyl group at the 3-position can undergo etherification, esterification, or other reactions typical of phenols, allowing for the introduction of diverse functional groups.

Biological and Medicinal Chemistry Context


Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[\[2\]](#) The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its ability to interact with biological targets.

Currently, there is limited specific information available in the scientific literature regarding the biological activity and potential signaling pathway involvement of **6-Bromo-2-methylpyridin-3-ol**. However, its structural motifs suggest it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted pyridin-3-ol derivatives have been explored for their potential as modulators of various biological targets. The strategic placement of the bromo and methyl groups on the pyridin-3-ol core can influence the molecule's steric and electronic properties, which are critical for its interaction with enzymes and receptors.

The development of novel pharmaceuticals often relies on the exploration of diverse chemical spaces, and compounds like **6-Bromo-2-methylpyridin-3-ol** represent key starting points for the synthesis of libraries of related compounds for biological screening.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **6-Bromo-2-methylpyridin-3-ol** are not currently published. However, a general workflow for assessing the biological activity of a novel chemical entity would typically involve the following stages:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Bromo-2-methylpyridin-3-ol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051049#6-bromo-2-methylpyridin-3-ol-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com